molecular formula C21H18BrClN2O3 B2937901 (2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide CAS No. 1327168-59-1

(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide

Cat. No.: B2937901
CAS No.: 1327168-59-1
M. Wt: 461.74
InChI Key: FZKZLFXFCIXZGQ-DAFNUICNSA-N
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Description

(2Z)-6-Bromo-2-[(4-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a synthetic chromene-derived compound characterized by a benzopyran core substituted with a bromine atom at position 6, a 4-chlorophenylimino group at position 2, and a tetrahydrofuran-2-ylmethyl carboxamide moiety at position 3. Its molecular formula is C₂₀H₁₅BrClN₂O₃, with an average molecular mass of 455.7 g/mol (estimated based on analogs in –6).

Properties

IUPAC Name

6-bromo-2-(4-chlorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClN2O3/c22-14-3-8-19-13(10-14)11-18(20(26)24-12-17-2-1-9-27-17)21(28-19)25-16-6-4-15(23)5-7-16/h3-8,10-11,17H,1-2,9,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKZLFXFCIXZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic or basic conditions.

    Bromination: The chromene core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the 6-position.

    Imine Formation: The 4-chlorophenyl group is introduced through a condensation reaction between the brominated chromene and 4-chloroaniline, forming an imine linkage.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imine and chromene moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the imine group to an amine can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, under reflux or microwave-assisted conditions.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromene derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for the synthesis of various chromene derivatives with potential biological activities.

    Catalysis: Employed as a ligand in catalytic reactions due to its ability to coordinate with metal ions.

Biology

    Antimicrobial Activity: Exhibits antimicrobial properties against various bacterial and fungal strains.

    Antioxidant Activity: Demonstrates antioxidant activity, making it a potential candidate for preventing oxidative stress-related diseases.

Medicine

    Anticancer Research: Investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.

    Anti-inflammatory Research: Studied for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Industry

    Pharmaceuticals: Potential use in the development of new pharmaceutical drugs.

    Agriculture: Possible application as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to its biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its anticancer and anti-inflammatory activities.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 6-Bromo, 4-chlorophenylimino, oxolan-2-ylmethyl C₂₀H₁₅BrClN₂O₃ 455.7 Bromine enhances lipophilicity; oxolan-2-ylmethyl improves solubility.
(2Z)-6-Chloro-2-[(4-chloro-2-fluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide () 6-Chloro, 4-chloro-2-fluorophenylimino, oxolan-2-ylmethyl C₂₀H₁₅Cl₂FN₂O₃ 433.2 Fluorine increases electronegativity; chloro substituents may enhance halogen bonding.
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide () 6-Bromo, 4-phenoxyphenylimino C₂₂H₁₅BrN₂O₃ 435.3 Phenoxy group introduces π-π stacking potential; higher molecular weight due to aromaticity.
(2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide () 6-Chloro, 4-(methylsulfanyl)phenylimino, tetrahydrofuran-2-ylmethyl C₂₂H₂₁ClN₂O₃S 428.9 Methylsulfanyl group enhances electron-richness; sulfur may improve metabolic stability.

Impact of Substituents on Physicochemical Properties

Fluorine in the 4-chloro-2-fluorophenyl analog () introduces electronegativity, which could improve binding affinity to polar enzyme active sites.

Aromatic Modifications: The 4-phenoxyphenyl group in adds steric bulk and aromatic surface area, favoring interactions with hydrophobic protein pockets. The 4-(methylsulfanyl)phenyl group in introduces a sulfur atom, which may participate in hydrogen bonding or redox interactions.

Q & A

Q. What are the optimal synthetic routes for (2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Prepare the chromene core via a Knoevenagel condensation between 6-bromo-2H-chromene-3-carbaldehyde and a substituted amine.
  • Step 2 : Introduce the 4-chlorophenylimino group using a Schiff base reaction under anhydrous conditions (e.g., ethanol or DMF as solvent, with catalytic acetic acid).
  • Step 3 : Functionalize the carboxamide group via coupling of the chromene intermediate with (oxolan-2-yl)methylamine using EDCI/HOBt as coupling agents.
    Purification often employs flash column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from acetone or ethanol .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • 1H/13C NMR : Confirm regiochemistry of the imino group and oxolane substitution. Key signals include the chromene olefinic protons (δ 6.8–7.5 ppm) and oxolane methylene protons (δ 3.5–4.0 ppm).
  • IR : Identify the carboxamide C=O stretch (~1650 cm⁻¹) and imine C=N stretch (~1600 cm⁻¹).
  • X-ray Crystallography :
  • Grow single crystals via slow evaporation (acetone/water).
  • Use SHELXL for refinement, employing restraints for disordered oxolane moieties and anisotropic displacement parameters for heavy atoms (Br, Cl) .

Q. What protocols are recommended for assessing in vitro biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/nucleotide analogs. IC50 values are calculated using non-linear regression of dose-response curves.
  • Cell-Based Studies : Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can data contradictions in X-ray crystallographic analysis of this compound be resolved?

  • Methodological Answer :
  • Twinning : Use SHELXL’s TWIN and HKLF5 commands to model twinned crystals. Refine twin laws via the BASF parameter.
  • Disorder : Apply PART and SIMU restraints for disordered oxolane or chlorophenyl groups. Validate with R1 and wR2 convergence (<5% difference).
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for intermolecular interactions .

Q. What computational approaches predict the biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to screen against protein databases (e.g., PDB). Prioritize targets with binding energies < −8 kcal/mol.
  • QSAR Modeling : Train models (e.g., Random Forest, SVM) on datasets of chromene derivatives with known IC50 values. Validate with leave-one-out cross-validation (R² > 0.7).
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors near the carboxamide) using PharmaGist .

Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically (e.g., replace Br with Cl, vary oxolane with other heterocycles).
  • Activity Testing : Correlate substituent effects with bioassay data (e.g., logP vs. IC50).
  • Computational Analysis : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces and identify pharmacophoric hotspots. Use CoMFA/CoMSIA for 3D-QSAR .

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